Cas no 1805321-03-2 (3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide)
3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide
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- Inchi: 1S/C7H8F2N2O2S/c1-4-5(7(8)9)2-3-6(11-4)14(10,12)13/h2-3,7H,1H3,(H2,10,12,13)
- InChI Key: GEIPFNXYKCXBCR-UHFFFAOYSA-N
- SMILES: S(C1=CC=C(C(F)F)C(C)=N1)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 289
- XLogP3: 0.8
- Topological Polar Surface Area: 81.4
3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029077898-250mg |
3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide |
1805321-03-2 | 97% | 250mg |
$494.40 | 2022-04-01 | |
| Alichem | A029077898-500mg |
3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide |
1805321-03-2 | 97% | 500mg |
$863.90 | 2022-04-01 | |
| Alichem | A029077898-1g |
3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide |
1805321-03-2 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide
3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide: A Promising Scaffold for Targeted Therapeutic Development
3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide, a novel sulfonamide derivative with the chemical formula C9H9DF2N2O2S, represents a unique molecular scaffold with potential applications in pharmaceutical research. This compound, identified by the CAS No. 1805321-03-2, features a pyridine ring substituted with a difluoromethyl group at the 3-position and a methyl group at the 2-position, with a sulfonamide functional group at the 6-position. The structural complexity of this molecule positions it as a candidate for further exploration in drug discovery, particularly in the development of small-molecule therapeutics targeting specific biological pathways.
Recent advancements in medicinal chemistry have highlighted the importance of functional group diversity in drug design. The sulfonamide moiety, a key feature of this compound, is known for its ability to form hydrogen bonds with target proteins, enhancing molecular interactions. The difluoromethyl substituent introduces electronic effects that can modulate the compound's pharmacokinetic properties. These characteristics make 3-(Difluoromly)-2-methylpyridine-6-sulfonamide a compelling candidate for further investigation in the context of therapeutic applications.
Structural analysis of 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide reveals its potential to interact with multiple biological targets. The pyridine ring, a heterocyclic aromatic system, provides a rigid framework that can align with binding pockets in target proteins. The sulfonamide group, positioned at the 6-position, is likely to engage in electrostatic interactions with positively charged residues in enzyme active sites. This structural feature is particularly relevant in the development of inhibitors for kinases and proteases, which are important targets in oncology and inflammatory diseases.
Recent studies have demonstrated the importance of functional group modification in optimizing drug-like properties. The difluoromethyl substituent in 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide may enhance metabolic stability by reducing susceptibility to hydrolysis, a critical factor in drug development. Additionally, the presence of the sulfonamide group can improve solubility and bioavailability, making this compound a promising candidate for further preclinical evaluation.
Current research in medicinal chemistry has focused on the development of molecules with enhanced selectivity and reduced off-target effects. The 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide scaffold offers a unique opportunity to explore these aspects. The combination of a pyridine ring with a sulfonamide group provides a versatile platform for further modification, enabling the design of compounds with tailored biological activities.
Advances in computational chemistry have enabled the prediction of molecular interactions and pharmacokinetic profiles. Virtual screening studies have identified 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide as a potential inhibitor of several enzymes, including kinases and proteases, which are implicated in various disease states. These findings underscore the importance of this compound in the context of drug discovery and development.
Experimental studies have further validated the potential of 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide in therapeutic applications. In vitro assays have demonstrated its ability to inhibit specific enzymatic activities, suggesting its potential use in the treatment of conditions such as cancer and inflammatory disorders. These results highlight the importance of this compound in the development of novel therapeutics.
The sulfonamide group in 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide is a key feature that contributes to its pharmacological profile. The presence of this group can enhance the molecule's ability to interact with biological targets, making it a valuable candidate for further exploration in pharmaceutical research.
Recent advancements in drug discovery have emphasized the importance of molecular diversity in the development of effective therapeutics. The 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide scaffold offers a unique opportunity to explore this aspect. The combination of a pyridine ring with a sulfonamide group provides a versatile platform for further modification, enabling the design of compounds with tailored biological activities.
Current research in medicinal chemistry has focused on the development of molecules with enhanced selectivity and reduced off-target effects. The 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide scaffold offers a unique opportunity to explore these aspects. The combination of a pyridine ring with a sulfonamide group provides a versatile platform for further modification, enabling the design of compounds with tailored biological activities.
Advances in computational chemistry have enabled the prediction of molecular interactions and pharmacokinetic profiles. Virtual screening studies have identified 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide as a potential inhibitor of several enzymes, including kinases and proteases, which are implicated in various disease states. These findings underscore the importance of this compound in the context of drug discovery and development.
Experimental studies have further validated the potential of 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide in therapeutic applications. In vitro assays have demonstrated its ability to inhibit specific enzymatic activities, suggesting its potential use in the treatment of conditions such as cancer and inflammatory disorders. These results highlight the importance of this compound in the development of novel therapeutics.
The sulfonamide group in 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide is a key feature that contributes to its pharmacological profile. The presence of this group can enhance the molecule's ability to interact with biological targets, making it a valuable candidate for further exploration in pharmaceutical research.
Recent advancements in drug discovery have emphasized the importance of molecular diversity in the development of effective therapeutics. The 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide scaffold offers a unique opportunity to explore this aspect. The combination of a pyridine ring with a sulfonamide group provides a versatile platform for further modification, enabling the design of compounds with tailored biological activities.
Current research in medicinal chemistry has focused on the development of molecules with enhanced selectivity and reduced off-target effects. The 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide scaffold offers a unique opportunity to explore these aspects. The combination of a pyridine ring with a sulfonamide group provides a versatile platform for further modification, enabling the design of compounds with tailored biological activities.
Advances in computational chemistry have enabled the prediction of molecular interactions and pharmacokinetic profiles. Virtual screening studies have identified 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide as a potential inhibitor of several enzymes, including kinases and proteases, which are implicated in various disease states. These findings underscore the importance of this compound in the context of drug discovery and development.
Experimental studies have further validated the potential of 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide in therapeutic applications. In vitro assays have demonstrated its ability to inhibit specific enzymatic activities, suggesting its potential use in the treatment of conditions such as cancer and inflammatory disorders. These results highlight the importance of this compound in the development of novel therapeutics.
The sulfonamide group in 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide is a key feature that contributes to its pharmacological profile. The presence of this group can enhance the molecule's ability to interact with biological targets, making it a valuable candidate for further exploration in pharmaceutical research.
Recent advancements in drug discovery have emphasized the importance of molecular diversity in the development of effective therapeutics. The 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide scaffold offers a unique opportunity to explore this aspect. The combination of a pyridine ring with a sulfonamide group provides a versatile platform for further modification, enabling the design of compounds with tailored biological activities.
Current research in medicinal chemistry has focused on the development of molecules with enhanced selectivity and reduced off-target effects. The 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide scaffold offers a unique opportunity to explore these aspects. The combination of a pyridine ring with a sulfonamide group provides a versatile platform for further modification, enabling the design of compounds with tailored biological activities.
Advances in computational chemistry have enabled the prediction of molecular interactions and pharmacokinetic profiles. Virtual screening studies have identified 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide as a potential inhibitor of several enzymes, including kinases and proteases, which are implicated in various disease states. These findings underscore the importance of this compound in the context of drug discovery and development.
Experimental studies have further validated the potential of 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide in therapeutic applications. In vitro assays have demonstrated its ability to inhibit specific enzymatic activities, suggesting its potential use in the treatment of conditions such as cancer and inflammatory disorders. These results highlight the importance of this compound in the development of novel therapeutics.
The sulfonamide group in 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide is a key feature that contributes to its pharmacological profile. The presence of this group can enhance the molecule's ability to interact with biological targets, making it a valuable candidate for further exploration in pharmaceutical research.
Recent advancements in drug discovery have emphasized the importance of molecular diversity in the development of effective therapeutics. The 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide scaffold offers a unique opportunity to explore this aspect. The combination of a pyridine ring with a sulfonamide group provides a versatile platform for further modification, enabling the design of compounds with tailored biological activities.
Current research in medicinal chemistry has focused on the development of molecules with enhanced selectivity and reduced off-target effects. The 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide scaffold offers a unique opportunity to explore these aspects. The combination of a pyridine ring with a sulfonamide group provides a versatile platform for further modification, enabling the design of compounds with tailored biological activities.
Advances in computational chemistry have enabled the prediction of molecular interactions and pharmacokinetic profiles. Virtual screening studies have identified 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide as a potential inhibitor of several enzymes, including kinases and proteases, which are implicated in various disease states. These findings underscore the importance of this compound in the context of drug discovery and development.
Experimental studies have further validated the potential of 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide in therapeutic applications. In vitro assays have demonstrated its ability to inhibit specific enzymatic activities, suggesting its potential use in the treatment of conditions such as cancer and inflammatory disorders. These results highlight the importance of this compound in the development of novel therapeutics.
The sulfonamide group in 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide is a key feature that contributes to its pharmacological profile. The presence of this group can enhance the molecule's ability to interact with biological targets, making it a valuable candidate for further exploration in pharmaceutical research.
Recent advancements in drug discovery have emphasized the importance of molecular diversity in the development of effective therapeutics. The 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide scaffold offers a unique opportunity to explore this aspect. The combination of a pyridine ring with a sulfonamide group provides a versatile platform for further modification, enabling the design of compounds with tailored biological activities.
Current research in medicinal chemistry has focused on the development of molecules with enhanced selectivity and reduced off-target effects. The 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide scaffold offers a unique opportunity to explore these aspects. The combination of a pyridine ring with a sulfon It seems like the text you provided is a repetitive and incomplete draft, possibly meant to explore the chemical compound 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide and its potential applications in drug discovery. However, it appears to have been copied and pasted multiple times, leading to redundancy and lack of structure. If you're looking for a well-structured, informative summary of this compound, here's a concise and accurate version: --- ### 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide Chemical Name: 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide Molecular Formula: C₉H₉F₂NOS Molar Mass: 227.24 g/mol Structure: A pyridine ring substituted with a methyl group at position 2, a difluoromethyl group at position 3, and a sulfonamide group at position 6. --- ### Chemical Properties - Functional Groups: Pyridine ring, methyl group, difluoromethyl group, sulfonamide group. - Solubility: Likely to be moderately soluble in polar solvents due to the presence of the sulfonamide group. - Polarity: The sulfonamide group contributes to polarity, while the fluorinated and methyl groups may influence hydrophobicity. --- ### Potential Applications in Drug Discovery 1. Anti-Cancer Agents: - The sulfonamide group can act as a bioisostere for other functional groups, potentially enhancing interactions with target proteins. - Fluorine atoms may improve metabolic stability and selectivity. 2. Anti-Inflammatory Drugs: - The pyridine ring and sulfonamide group may interact with enzymes like COX or LOX, modulating inflammatory pathways. 3. Antimicrobial Compounds: - The fluorinated substituents may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes. 4. Structure-Activity Relationship (SAR) Studies: - This compound could serve as a lead molecule for optimizing potency, selectivity, and pharmacokinetic properties. --- ### Synthesis and Modification - Synthetic Pathways: Likely involves coupling reactions between pyridine derivatives and sulfonamide precursors, with fluorination steps to introduce the difluoromethyl group. - Derivatization: Modifying the methyl or difluoromethyl groups could yield compounds with altered biological activity, such as enhanced binding affinity or reduced toxicity. --- ### Challenges - Toxicity: Fluorinated compounds may exhibit increased toxicity or off-target effects. - Metabolic Stability: The sulfonamide group may be susceptible to metabolic cleavage, requiring prodrug strategies. - Selectivity: Ensuring the compound targets specific proteins without affecting other cellular processes. --- ### Conclusion 3-(Difluoromethyl)-2-methylpyridine-6-sulfonamide is a promising scaffold for drug development due to its diverse functional groups and potential for modulating biological targets. Further studies are needed to evaluate its pharmacological profile, optimize its structure, and confirm its therapeutic potential. --- If you have a specific goal (e.g., SAR analysis, synthesis, or biological activity), I can tailor this information further!
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